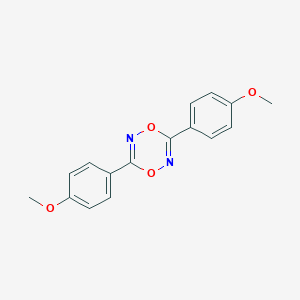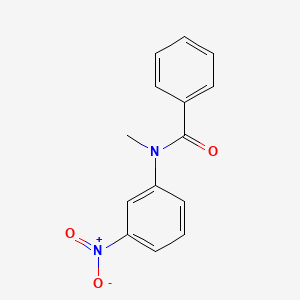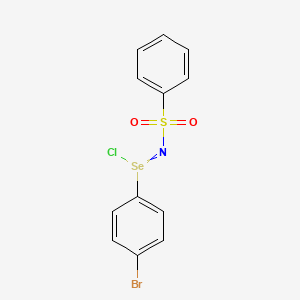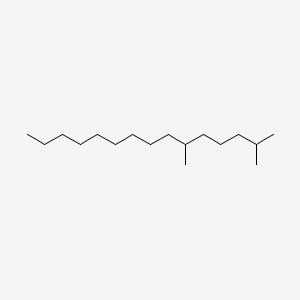
2,6-Dimethylpentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylpentadecane is a hydrocarbon with the molecular formula C17H36. It is a branched alkane, specifically a dimethyl-substituted pentadecane. This compound is part of a larger class of hydrocarbons known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. The structure of this compound includes a 15-carbon chain with two methyl groups attached to the second and sixth carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.
化学反应分析
Types of Reactions
2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:
Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.
Major Products
Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
科学研究应用
2,6-Dimethylpentadecane has been studied for its role in various scientific fields:
Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.
Medicine: While direct medical applications are limited, its structural analogs are studied for potential therapeutic uses.
Industry: It can be used in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
作用机制
The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.
相似化合物的比较
Similar Compounds
- 2,3-Dimethylpentadecane
- 3,7-Dimethylpentadecane
- 5,9-Dimethylpentadecane
Comparison
2,6-Dimethylpentadecane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. For example, the position of the methyl groups can affect the compound’s boiling point, melting point, and reactivity compared to its isomers like 2,3-Dimethylpentadecane and 3,7-Dimethylpentadecane .
属性
CAS 编号 |
54105-65-6 |
|---|---|
分子式 |
C17H36 |
分子量 |
240.5 g/mol |
IUPAC 名称 |
2,6-dimethylpentadecane |
InChI |
InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3 |
InChI 键 |
JYTLGEFYGIHRQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



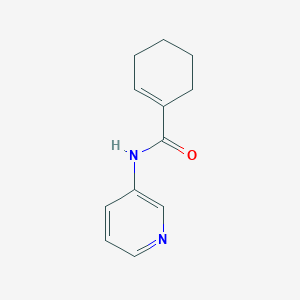

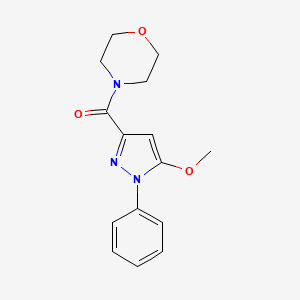
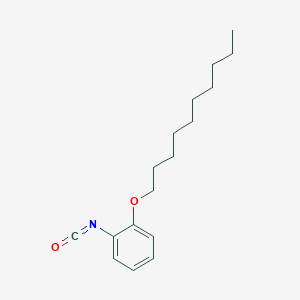
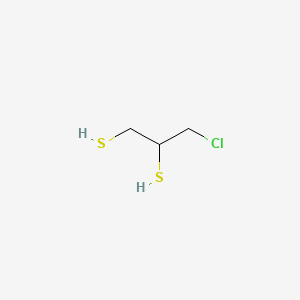
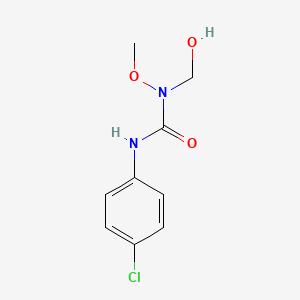
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
